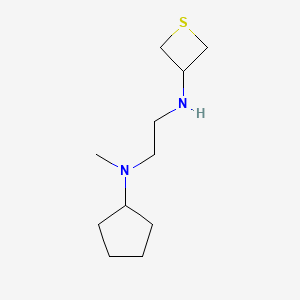
N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a thietan-3-yl group attached to the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of cyclopentylmethylamine with thietan-3-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclopentylmethylamine} + \text{Thietan-3-ylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the groups attached to the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered substituents.
Scientific Research Applications
N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-N2-(thietan-3-yl)ethane-1,2-diamine
- N1-Cyclopentyl-N2-(thietan-3-yl)ethane-1,2-diamine
- N1-Cyclopentyl-N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine
Uniqueness
N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of both cyclopentyl and thietan-3-yl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
N'-cyclopentyl-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N2S/c1-13(11-4-2-3-5-11)7-6-12-10-8-14-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
ZUKRLCWQCIBMBL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCNC1CSC1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















